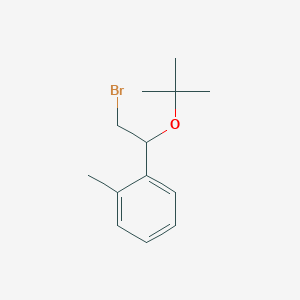

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene

Description

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a methyl group attached to a benzene ring. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Properties

Molecular Formula |

C13H19BrO |

|---|---|

Molecular Weight |

271.19 g/mol |

IUPAC Name |

1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-2-methylbenzene |

InChI |

InChI=1S/C13H19BrO/c1-10-7-5-6-8-11(10)12(9-14)15-13(2,3)4/h5-8,12H,9H2,1-4H3 |

InChI Key |

XOGUYIKQNFAKNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(CBr)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene can be synthesized through a multi-step process involving the bromination of 2-methylbenzene followed by the introduction of the tert-butoxy group. The reaction typically involves:

Bromination: The initial step involves the bromination of 2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.

Formation of tert-butoxy group: The brominated product is then reacted with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butoxy group.

Industrial Production Methods: Industrial production of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene follows similar synthetic routes but on a larger scale. The process involves:

Continuous flow reactors: These reactors allow for better control of reaction conditions and higher yields.

Purification: The final product is purified using techniques such as distillation and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide or hydroxide ions.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

Nucleophiles: Cyanide ions, hydroxide ions, and methoxide ions are commonly used in substitution reactions.

Bases: Strong bases such as sodium hydroxide or potassium tert-butoxide are used in elimination reactions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 1-(2-cyano-1-(tert-butoxy)ethyl)-2-methylbenzene can be formed.

Elimination Products: Alkenes such as 1-(tert-butoxy)ethyl-2-methylbenzene are formed through elimination reactions.

Scientific Research Applications

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene has various applications in scientific research, including:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential use in drug development due to its unique structure.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group in substitution and elimination reactions, allowing for the formation of new bonds and products. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

- 1-Bromo-2-(2-bromo-1-(tert-butoxy)ethyl)benzene

- 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-fluorobenzene

Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is unique due to the presence of both a bromine atom and a tert-butoxy group on the same carbon atom, which influences its reactivity and applications

Biological Activity

1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene is a compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene features a bromine atom and a tert-butoxy group attached to an ethyl chain, which is further connected to a methyl-substituted benzene ring. This unique structure may contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, including those involved in metabolic pathways. For instance, the presence of halogen substituents can enhance binding affinity and selectivity towards specific targets.

- Antimicrobial Properties : Some studies suggest that brominated compounds exhibit antimicrobial properties, potentially disrupting bacterial cell membranes or interfering with metabolic processes.

- Cytotoxic Effects : Related compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy.

In Vitro Studies

Recent studies have investigated the cytotoxicity of various brominated compounds on cancer cell lines. For example, a study demonstrated that brominated derivatives exhibited significant inhibition of growth in HeLa cells, with IC50 values ranging from 5 to 15 µM depending on the specific compound structure .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Brominated Compound A | HeLa | 10 |

| Brominated Compound B | MDA-MB-231 | 8 |

| 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene | HeLa | TBD |

Mechanism Exploration

The mechanism of action for similar compounds has been linked to their ability to form covalent bonds with enzyme active sites. For instance, studies on related structures have shown that halogen atoms can facilitate nucleophilic attacks on critical amino acid residues within enzymes, leading to irreversible inhibition .

Toxicological Assessment

A comprehensive assessment of the mutagenic potential of brominated compounds is essential. The International Chemical Safety Organization has listed various brominated chemicals with established mutagenicity . Further studies are warranted to evaluate the safety profile of 1-(2-Bromo-1-(tert-butoxy)ethyl)-2-methylbenzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.